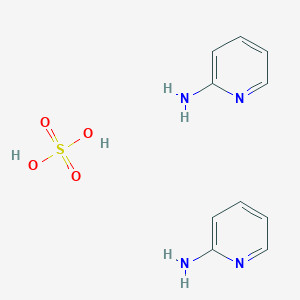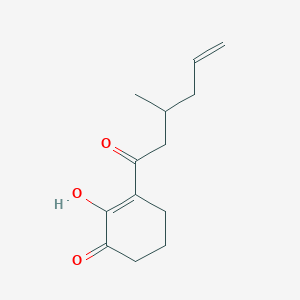
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with hydroxy and hexenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxy and hexenyl groups. For example, the hydroxy group can be introduced via hydroxylation reactions, while the hexenyl group can be added through alkylation or acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation and addition reactions required to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-: This compound has a similar cyclohexenone structure but differs in the position and type of substituents.
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Another related compound with different substituents that affect its chemical properties.
Uniqueness
Its hydroxy and hexenyl groups enable diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
193224-56-5 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-hydroxy-3-(3-methylhex-5-enoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-5-9(2)8-12(15)10-6-4-7-11(14)13(10)16/h3,9,16H,1,4-8H2,2H3 |
InChI-Schlüssel |
RZMADCYGJPHLLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)CC(=O)C1=C(C(=O)CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



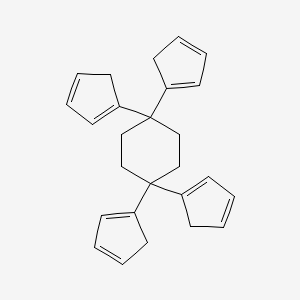
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
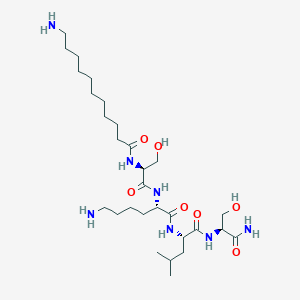

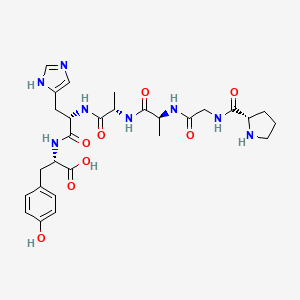
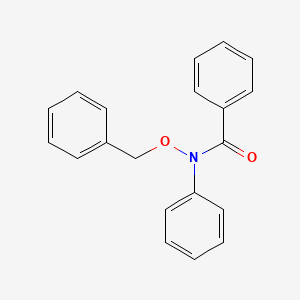
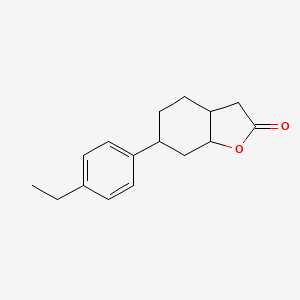
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)


